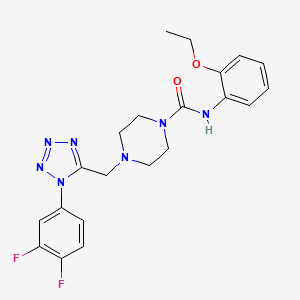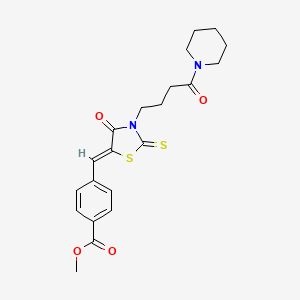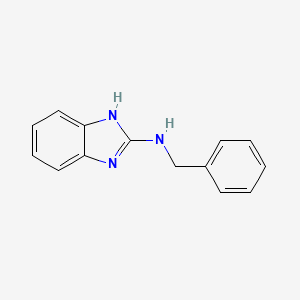
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide" is a structurally complex molecule that likely serves as a pharmacologically active agent, given its intricate structure which includes a piperazine ring, a tetrazole group, and multiple aromatic systems with substituents such as difluorophenyl and ethoxyphenyl groups. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can help infer the potential properties and applications of the compound .
Synthesis Analysis
The synthesis of related piperazine carboxamide compounds typically involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid . This suggests that the synthesis of the compound may also involve a similar strategy, potentially using a difluorophenyl derivative and an ethoxyphenyl derivative as starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For instance, the tert-butyl piperazine carboxylate compound was confirmed by single crystal XRD data to crystallize in the monoclinic crystal system with specific unit cell parameters . This level of structural detail provides a basis for understanding how the compound might also crystallize and the potential intermolecular interactions it may exhibit, such as hydrogen bonding or π-π stacking.
Chemical Reactions Analysis
The chemical reactivity of piperazine carboxamide derivatives can be influenced by the presence of functional groups. For example, the triazine heterocycle in the soluble epoxide hydrolase inhibitors was found to be critical for high potency and selectivity . This indicates that the tetrazole group in the compound of interest may similarly play a crucial role in its chemical reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of fluorine atoms, as seen in the difluorophenyl group of the compound , can affect properties like lipophilicity and metabolic stability. The tert-butyl piperazine carboxylate compound exhibited poor antibacterial and moderate anthelmintic activity, which suggests that the compound may also possess biological activity that could be explored in various assays .
科学的研究の応用
Piperazine Derivatives in Scientific Research
Piperazine derivatives are a significant focus in scientific research due to their versatile applications in medicinal chemistry. They are central to the development of compounds with potential therapeutic uses, including as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. A review highlights the therapeutic potential of piperazine-based molecules, emphasizing their role in the rational design of drugs targeting central nervous system disorders, among other conditions (Rathi et al., 2016). Furthermore, research into piperazine analogs has shown significant anti-mycobacterial activity, indicating their utility in developing treatments for tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).
特性
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N7O2/c1-2-32-19-6-4-3-5-18(19)24-21(31)29-11-9-28(10-12-29)14-20-25-26-27-30(20)15-7-8-16(22)17(23)13-15/h3-8,13H,2,9-12,14H2,1H3,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGUCVKIZWAELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[[1-(6-Methyl-2-pyridinyl)-4-imidazolyl]-oxomethyl]amino]-3-phenylthiourea](/img/structure/B2519148.png)
![N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2519149.png)


![2-(4-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2519152.png)
![1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine](/img/structure/B2519153.png)
![Cyclopentyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2519154.png)
![11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2519155.png)
![2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2519156.png)
![1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2519158.png)
![N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide](/img/structure/B2519159.png)


